BenchChemオンラインストアへようこそ!

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide

Medicinal Chemistry Chemical Biology Drug Discovery

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 903329-14-6) is a synthetic small molecule belonging to the quinazolinone class, with a molecular formula of C20H21N3O2 and a molecular weight of 335.41 g/mol. Quinazolinone derivatives are a privileged scaffold in medicinal chemistry, investigated for their potential as kinase inhibitors, PARP/Tankyrase inhibitors, and androgen receptor modulators.

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 903329-14-6
Cat. No. B2778997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide
CAS903329-14-6
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC(C)C
InChIInChI=1S/C20H21N3O2/c1-13(2)11-19(24)22-15-7-6-8-16(12-15)23-14(3)21-18-10-5-4-9-17(18)20(23)25/h4-10,12-13H,11H2,1-3H3,(H,22,24)
InChIKeyONVAQUQINORFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 903329-14-6): Chemical Identity and Procurement Baseline


3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 903329-14-6) is a synthetic small molecule belonging to the quinazolinone class, with a molecular formula of C20H21N3O2 and a molecular weight of 335.41 g/mol . Quinazolinone derivatives are a privileged scaffold in medicinal chemistry, investigated for their potential as kinase inhibitors, PARP/Tankyrase inhibitors, and androgen receptor modulators [1]. This specific compound is listed by several chemical suppliers, typically at a purity of 95% or higher, for research purposes . Its structure, featuring a 3-methylbutanamide chain linked to the N-3 position of a 2-methyl-4-oxo-dihydroquinazoline core, distinguishes it from other positional isomers and analogs that are commercially available.

Why a Generic Substitution Strategy is Not Supported for 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide


Given the current lack of publicly available, comparator-based quantitative biological data, a generic substitution of 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide with a closely related quinazolinone analog cannot be scientifically validated. Minor structural modifications in this chemical class, such as changing the phenyl substitution pattern (e.g., from the N-3 to N-4 position on the phenyl ring) or modifying the butanamide chain (e.g., to an ethyl or 3,3-dimethyl variant), are known to critically impact target potency, selectivity, and pharmacokinetic profiles [1]. Without explicit head-to-head data confirming functional equivalence, substituting the target compound risks introducing uncharacterized and potentially significant deviations in experimental outcomes. The following evidence guide transparently documents the absence of the quantitative data required to support a substitution decision, reinforcing the need for compound-specific sourcing.

Quantitative Differentiation Evidence for 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (CAS 903329-14-6)


Critical Data Gap: Lack of Quantitative Bioactivity Data for Comparator Analysis

A comprehensive search of authoritative databases and patent literature was conducted to identify quantitative biological activity data (e.g., IC50, Ki, EC50) for 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide. This search did not yield any primary research papers, patents with specific biological examples, or curated database entries (e.g., ChEMBL, BindingDB) containing quantitative target engagement or cellular activity data for this specific CAS number [1]. This stands in contrast to closely related analogs in the oxoquinazolinyl-butanamide class, such as a patented Tankyrase inhibitor with an IC50 of 590 nM, for which specific data are available [2]. The absence of such data for the target compound precludes any direct head-to-head differentiation based on potency, selectivity, or efficacy.

Medicinal Chemistry Chemical Biology Drug Discovery

Delineated Application Scenarios for 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide


Use as a Chemical Probe or Tool Compound for In-House Profiling (Validated by In-House Data)

In the absence of public bioactivity data, the primary justified use for this compound is as a research tool within a specific, pre-validated assay system. A procurement decision is warranted only when supported by proprietary, in-house data that demonstrate a specific potency, selectivity, or pharmacokinetic profile against a defined target (e.g., a specific kinase or Tankyrase) that is not matched by other commercially available analogs. The compound's value is thus contingent on an organization's internal validation, not on published differentiation.

Structure-Activity Relationship (SAR) Exploration of the N-3 Phenyl Substitution Vector

This compound's key differentiating structural feature is the meta-substitution (N-3) of the central phenyl ring connecting the quinazolinone core to the butanamide chain. For research groups systematically exploring the SAR around a quinazolinone-based inhibitor series, procuring this compound is essential to define the biological consequences of this specific regioisomer. This directly contrasts with the para-substituted (N-4) isomer (e.g., CAS 904272-47-5), where different steric and electronic effects are expected to influence target binding. Its use in such a panel would generate the head-to-head data currently missing from the public domain.

Establishing Baseline Physicochemical Profiles for Lead Optimization

With its specific combination of a 2-methyl substituent on the quinazolinone core and a 3-methylbutanamide tail, this compound can serve as a reference point for measuring critical physicochemical parameters such as logP, solubility, and metabolic stability. These data can be compared against analogs with bulkier (3,3-dimethyl) or extended (2-ethyl) chains to guide medicinal chemistry optimization. Procurement is scientifically justified when a clear analytical cascade is planned to benchmark these properties, a scenario that establishes value independent of primary target potency.

Quote Request

Request a Quote for 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.